molecular formula C17H19NO4S B2708022 Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate CAS No. 2097867-35-9

Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate

Cat. No.: B2708022
CAS No.: 2097867-35-9
M. Wt: 333.4
InChI Key: NPRPOLYAUMDIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves various reactions. For instance, the synthesis of Methyl 3-hydroxy-4-methoxybenzoate involves the alkylation of starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .


Chemical Reactions Analysis

Thiophene-based analogs have been synthesized through various methods, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions with different reagents to produce a variety of thiophene derivatives .

Scientific Research Applications

Physico-Chemical Properties and Beta-Adrenolytic Activity

Research has delved into the physico-chemical properties of compounds structurally similar to "Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate", such as derivatives of 2-hydroxy-3-[2-(4-methoxyphenyl)ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates. These compounds exhibit potential ultra-short beta-adrenolytic activity, with studies aiming to understand the relationship between their structure and biological activity. Parameters like lipophilicity, surface activity, and adsorbability have been measured to aid in the quantitative structure-activity study (Stankovicová et al., 2014).

Photophysical Properties

The synthesis and photophysical properties of derivatives have been studied, revealing the impact of substituent groups on luminescence properties. For instance, the introduction of methoxy and cyano groups to the thiophenyl moiety results in distinct characters in luminescence properties, depending on the substituted group. These findings are crucial for understanding the electronic and structural factors influencing the photophysical behavior of these compounds (Kim et al., 2021).

Liquid Crystalline Properties

The formation of thermotropic and lyotropic smectic and columnar liquid crystalline phases by certain derivatives showcases the diversity of applications these compounds can have in material science. The microsegregation of hydrophilic regions from aromatic segments, even in the absence of a flexible alkyl chain, highlights the potential for novel liquid crystalline materials (Kölbel et al., 1998).

Synthesis and Biological Evaluation

Compounds similar in structure have been synthesized and evaluated for their biological activity, including antimycobacterial properties. The studies conducted demonstrate the potential therapeutic applications of these compounds, highlighting their significance in drug discovery and development (Tengler et al., 2013).

Chemosensors

The development of novel anion sensors based on derivatives of this compound emphasizes the importance of these compounds in analytical chemistry. Such sensors have been reported for their spectroscopic and colorimetric properties, particularly for fluoride sensing, showcasing the versatility of these compounds in developing sensitive and selective detection methods (Ma et al., 2013).

Future Directions

Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of “Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate” and similar compounds may continue to be a significant area of research in the future.

Properties

IUPAC Name

methyl 4-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-17(21,9-12-7-8-23-10-12)11-18-15(19)13-3-5-14(6-4-13)16(20)22-2/h3-8,10,21H,9,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRPOLYAUMDIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.